molecular formula C22H21FN2O4S2 B2949066 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-02-7

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2949066
CAS RN: 898448-02-7
M. Wt: 460.54
InChI Key: HDXPNNXWOGVLQN-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound. It is a derivative of 1-Tosyl-1,2,3,4-tetrahydroquinoline . The empirical formula is C16H17NO2S and the molecular weight is 287.38 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its empirical formula C16H17NO2S . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.

Scientific Research Applications

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their unique properties. A study highlights the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process yields monofluorinated alkenes, facilitating the synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This method's versatility and the synthetic potential it unlocks for creating structurally diverse fluorinated compounds are significant for developing new drugs and agrochemicals (Wu et al., 2017).

Tetrahydroquinoline-Embedded Compounds in Organic Synthesis

The diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides presents a novel approach to creating structurally complex molecules. Utilizing N-aryl-2-fluorobenzenesulfonamides and trans-2,3-epoxy-cinnamyl-alcohol-derived tosylates, this method offers a straightforward route to these compounds, highlighting their potential in organic synthesis and possibly as novel pharmacophores (Borgohain et al., 2017).

Antitumor Activity of Tetrahydroquinoline Derivatives

A study exploring novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide compounds demonstrates significant in vitro antitumor activity. Some compounds showed more potency and efficacy than Doxorubicin, a reference drug, underlining the potential of these derivatives as new antitumor agents (Alqasoumi et al., 2010).

Fluorophores for Zinc(II) Detection

The development and characterization of zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its derivatives, are crucial for studying intracellular Zn2+. These fluorophores’ fluorescing characteristics upon Zn2+ binding are pivotal for biochemical and medical research, especially for understanding Zn2+'s role in biological systems (Kimber et al., 2001).

Probing Molecular Interactions with Human Carbonic Anhydrases

Investigations into benzenesulfonamides' interactions with human carbonic anhydrases (hCAs) offer insights into designing selective inhibitors for therapeutic applications. By understanding the binding affinities and selectivity profiles of novel benzenesulfonamide derivatives towards hCAs, research provides a foundation for developing targeted treatments for conditions involving aberrant CA activity (Bruno et al., 2017).

properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-4-10-21(11-5-16)31(28,29)25-14-2-3-17-6-9-19(15-22(17)25)24-30(26,27)20-12-7-18(23)8-13-20/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPNNXWOGVLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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